molecular formula C13H13NO B018922 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile CAS No. 861960-34-1

2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile

Cat. No. B018922
M. Wt: 199.25 g/mol
InChI Key: MGJHVZKRAOYORH-UHFFFAOYSA-N
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Description

2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile is a chemical compound with potential applications in various fields of chemistry. The molecular structure, synthesis methods, chemical reactions, and properties are of significant interest for research and development in organic chemistry.

Synthesis Analysis

The synthesis of 7-methoxy-naphthalen-1-yl-acetonitrile, a related compound, involves using 7-methoxy tetralone as a raw material. It undergoes addition with LiCH2CN, dehydrogenation with DDQ, and dehydration with TsOH·H2O, resulting in a total yield of 57% and a purity of 98% (Zhou Min, 2012).

Molecular Structure Analysis

The crystal structure of a perimidine derivative, closely related to the compound , shows interesting conformational details. In this structure, the naphthalene ring system and the methoxyphenyl ring are almost perpendicular to each other, indicating potential steric hindrance and influence on chemical reactivity (Manimekalai et al., 2014).

Chemical Reactions and Properties

  • Acid-catalyzed solvolytic elimination (aromatization) of allylic ethers and alcohols involving similar compounds indicates a preference for elimination reactions over nucleophilic substitution (Jia & Thibblin, 2001).
  • Ring contraction of 1,2-dihydronaphthalenes, which are structurally related to the compound, can be promoted by thallium(III) in acetonitrile, leading to the formation of indanes (Ferraz et al., 2009).

Physical Properties Analysis

The physical properties of compounds in this class, like crystallization behavior and molecular orientations, are crucial for understanding their chemical behavior and potential applications. However, specific data on the physical properties of 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile are not detailed in the available research.

Chemical Properties Analysis

  • Enantioselective electrochemical oxidation of enol acetates, closely related to this compound, shows significant potential for stereochemical control in synthetic processes (Maekawa et al., 2003).
  • The molecular diversity observed in the cyclization reaction of methyleneoxindoles with related compounds indicates a wide range of potential reactivities and product formations (Lu et al., 2016).

Scientific Research Applications

Chemical Composition and Biological Activity

2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile is a chemical compound with potential applications in various fields due to its structure and properties. While the direct references to this specific compound are limited in the literature, understanding its potential can be derived from studies on similar compounds and their applications in pharmacology, analytical chemistry, and organic synthesis.

Pharmacological Activities of Similar Compounds

Compounds with similar structures, such as methoxyflurane and methoxy-containing pharmacological agents, have been explored for their analgesic properties and safety profiles. Methoxyflurane, for example, is highlighted for its efficacy and safety as an analgesic for outpatient procedures, demonstrating significant benefits without deep sedation or respiratory depression, facilitating rapid recovery (Jephcott et al., 2018; Porter et al., 2018). These studies suggest potential analgesic or anesthetic applications for similar methoxy-containing compounds.

Chemical Synthesis and Analytical Methodologies

In the field of analytical chemistry, the development and validation of methods for quantifying pharmaceutical compounds indicate the importance of structural derivatives in method development. For instance, the determination of metformin hydrochloride, saxagliptin hydrochloride, and dapagliflozin in pharmaceuticals showcases the utility of methoxy-containing compounds in analytical standards and method calibration (Abdelrahman et al., 2020).

Potential in Organic Chemistry and Material Science

The structural modification of compounds, such as paeonol derivatives, to enhance pharmacological activities points towards the versatility of methoxy-substituted compounds in drug design and synthesis. These derivatives exhibit a wide range of pharmacological effects, including antibacterial, anti-inflammatory, and antioxidant activities (Wang et al., 2020).

properties

IUPAC Name

2-(7-methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h4-6,9H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJHVZKRAOYORH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC=C2CC#N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461218
Record name (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile

CAS RN

861960-34-1
Record name 3,4-Dihydro-7-methoxy-1-naphthaleneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861960-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile
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Synthesis routes and methods I

Procedure details

There are introduced into a 670 litre reactor 85.0 kg of 7-methoxy-1-tetralone, 60.3 kg of cyanoacetic acid and 15.6 kg of heptanoic acid in toluene in the presence of 12.7 kg of benzylamine. The mixture is heated at reflux. When all the starting substrate has disappeared, the solution is cooled and filtered. The precipitate obtained is washed with toluene and then the filtrate obtained is washed with a 2N sodium hydroxide solution and subsequently with water until neutral. After removal of the solvent by evaporation, the resulting solid is recrystallised from an ethanol/water (80/20) mixture to give the title product in a yield of 90% and with a chemical purity exceeding 99%.
Quantity
85 kg
Type
reactant
Reaction Step One
Quantity
60.3 kg
Type
reactant
Reaction Step One
Quantity
15.6 kg
Type
reactant
Reaction Step One
Quantity
12.7 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
90%

Synthesis routes and methods II

Procedure details

There are introduced into a 670 litre reactor 85.0 kg of 7-methoxy-1-tetralone, 60.3 kg of cyanoacetic acid and 15.6 kg of heptanoic acid in toluene in the presence of 11.0 kg of aniline. The mixture is heated at reflux. When all the starting substrate has disappeared, the solution is cooled and filtered. The precipitate obtained is washed with toluene and then the filtrate obtained is washed with a 2N sodium hydroxide solution and subsequently with water until neutral. After removal of the solvent by evaporation, the resulting solid is recrystallised from an ethanol/water (80/20) mixture to give the title product in a yield of 87% and with a chemical purity exceeding 99%.
Quantity
85 kg
Type
reactant
Reaction Step One
Quantity
60.3 kg
Type
reactant
Reaction Step One
Quantity
15.6 kg
Type
reactant
Reaction Step One
Quantity
11 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
87%

Synthesis routes and methods III

Procedure details

There are introduced into a 670 litre reactor 85.0 kg of 7-methoxy-1-tetralone, 60.3 kg of cyanoacetic acid and 15.6 kg of heptanoic acid in toluene in the presence of 12.7 kg of benzylamine (or 11.0 kg of aniline). The mixture is heated at reflux. When all the starting substrate has disappeared, the solution is cooled and filtered. The precipitate obtained is washed with toluene and then the filtrate obtained is washed with 2N sodium hydroxide solution and then with water until neutrality. After evaporating off the solvent, the solid obtained is recrystallised from an ethanol/water (80/20) mixture to yield the title product in a yield of 90% and with a chemical purity of more than 99%.
Quantity
85 kg
Type
reactant
Reaction Step One
Quantity
60.3 kg
Type
reactant
Reaction Step One
Quantity
15.6 kg
Type
reactant
Reaction Step One
Quantity
12.7 kg
Type
reactant
Reaction Step One
Quantity
11 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile
Reactant of Route 2
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile
Reactant of Route 3
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile
Reactant of Route 4
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile
Reactant of Route 6
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile

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